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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridine

Cat. No.: B174918

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties
of 2-Bromo-6-fluoropyridine, a key building block in pharmaceutical and agrochemical
research. The information is presented to support laboratory work, analytical method
development, and structural elucidation.

Physical Properties

2-Bromo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula
CsHsBriEN.[1][2][3][4][5] Its key physical properties are summarized in the table below.
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Property Value Source

Molecular Weight 175.99 g/mol [1112113114]
Colorless to light yellow solid

Appearance o [5]1[6]
or liquid

Melting Point 33-37 °C

Boiling Point 192-193 °C (at 760 mmHQ)

Density ~1.8 g/cm?3 [1]
Soluble in common organic

Solubility solvents such as chloroform

and methanol.

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-Bromo-6-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For 2-Bromo-6-fluoropyridine, H, 13C, and °F NMR are particularly informative.

Table 2: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~7.75 t ~8.0 H-4
~7.45 d ~8.0 H-3
~7.15 d ~8.0 H-5

Table 3: Predicted 3C NMR Spectral Data (CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~163 (d, LJCF = 240 Hz) C-6
~142 (d, 3JCF = 8 Hz) C-2
~141 (d, 3JCF = 15 Hz) C-4
~125 C-3
~110 (d, 2JCF = 35 Hz) C-5

Table 4: Predicted °F NMR Spectral Data (CDCls, 376 MHz)

Chemical Shift (6, ppm) Multiplicity

~-69 S

Note: The spectral data presented are predicted values based on the analysis of structurally
similar compounds and established principles of NMR spectroscopy.[7][8][9][10][11][12] Actual
experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
key vibrational frequencies for 2-Bromo-6-fluoropyridine are listed below.

Table 5: Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretching (aromatic)
~1600-1450 Strong Cc=C anfll C-:N stretching

(aromatic ring)
~1250-1150 Strong C-F stretching
~1100-1000 Medium C-H in-plane bending
~800-700 Strong C-H out-of-plane bending
~600-500 Medium C-Br stretching

Note: The IR data is based on characteristic absorption frequencies for substituted pyridines
and organohalogen compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Bromo-6-fluoropyridine, the electron ionization (El) mass spectrum is
expected to show the following key fragments.

Table 6: Expected Mass Spectrometry Fragmentation

m/z Relative Abundance Assignment

[M]* (Molecular ion peak,

175/177 High showing bromine isotope
pattern)

96 Medium [M - Br]*

77 Medium [CsH3FN - F]* or [CsHaN]*

50 Low [CaH2]*

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for
halogenated aromatic compounds.[13][14][15][16][17] The presence of bromine will result in a
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characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Obijective: To obtain tH, 13C, and °F NMR spectra for structural confirmation.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-fluoropyridine in 0.6-
0.8 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard for *H and 3C NMR. For °F NMR, an external standard such as
trifluoroacetic acid (TFA) or hexafluorobenzene (CeFes) may be used.

 Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear
probe.

e 1H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment.
o Spectral width: ~16 ppm.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
e 13C NMR Acquisition:

o Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Spectral width: ~200 ppm.

o

Number of scans: 1024 or more, depending on concentration.

[e]

Relaxation delay: 2-5 seconds.
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e 19F NMR Acquisition:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Spectral width: ~100 ppm.
o Number of scans: 64-128.
o Relaxation delay: 1-2 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm) for
1H and 13C, and to the external standard for 1°F.

IR Spectroscopy

Objective: To identify the characteristic functional groups.
Methodology:
e Sample Preparation:

o Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of 2-Bromo-6-fluoropyridine
with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,
transparent pellet using a hydraulic press.

o Liquid Phase (Neat Film): If the sample is a low-melting solid or liquid, a thin film can be
prepared between two KBr or NaCl plates.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
» Data Acquisition:

o Record a background spectrum of the empty sample compartment or the KBr pellet
holder.

o Place the sample in the spectrometer's sample holder.
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o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

e Sample Introduction: Introduce a dilute solution of 2-Bromo-6-fluoropyridine in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

 Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Data Acquisition:

[¢]

lonization Mode: Electron lonization (EI).

[e]

Electron Energy: 70 eV.

[e]

Mass Range: Scan from m/z 40 to 200.

o

Source Temperature: ~200-250 °C.

o Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern
of bromine (*°Br and 8!Br) should be analyzed to confirm the presence of one bromine atom.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-
Bromo-6-fluoropyridine.
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Caption: Workflow for the characterization of 2-Bromo-6-fluoropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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